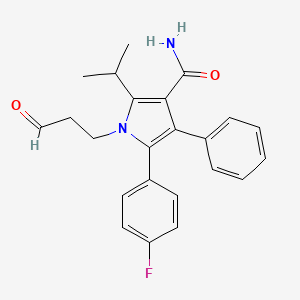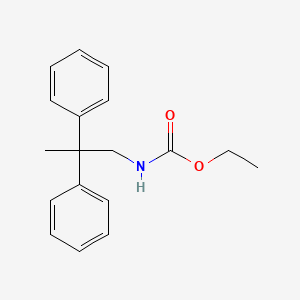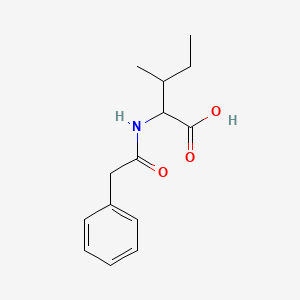
N-(Phenylacetyl)isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylacetyl)isoleucine is a compound that belongs to the class of amino acid derivatives It is formed by the conjugation of phenylacetic acid and isoleucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylacetyl)isoleucine typically involves the acylation of isoleucine with phenylacetyl chloride under Schotten-Baumann conditions. This method involves the reaction of isoleucine with phenylacetyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(Phenylacetyl)isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(Phenylacetyl)isoleucine involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or by binding to specific receptors, thereby influencing various biological processes .
Comparación Con Compuestos Similares
N-(Phenylacetyl)isoleucine can be compared with other similar compounds, such as N-phenylacetylglycine and N-phenylacetyl-L-prolylglycine ethyl ester (Noopept). These compounds share structural similarities but differ in their specific functional groups and biological activities
Similar Compounds
- N-Phenylacetylglycine
- N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept)
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
2752-52-5 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
3-methyl-2-[(2-phenylacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-3-10(2)13(14(17)18)15-12(16)9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,15,16)(H,17,18) |
Clave InChI |
ZULOUGGNZOVTOV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


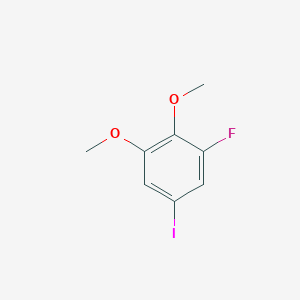


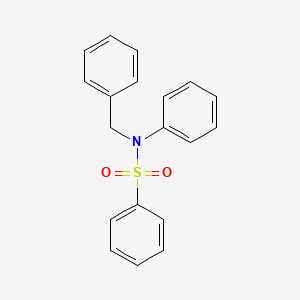
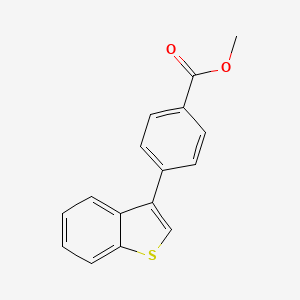
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13998864.png)
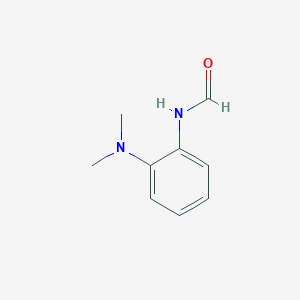
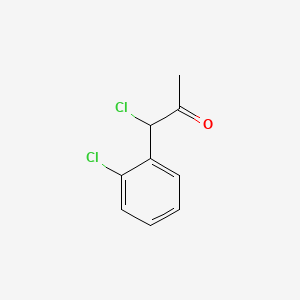
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
